molecular formula C21H20O2 B14592778 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 61078-52-2

2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one

Katalognummer: B14592778
CAS-Nummer: 61078-52-2
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: RFHSIGLLDKEIDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxyphenyl)-4-phenylbicyclo[331]non-2-en-9-one is a complex organic compound featuring a bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one typically involves multi-step organic reactions. One common method includes the use of a one-pot multi-component reaction strategy, which allows for the efficient formation of the compound under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-4-phenylbicyclo[33

Eigenschaften

CAS-Nummer

61078-52-2

Molekularformel

C21H20O2

Molekulargewicht

304.4 g/mol

IUPAC-Name

2-(4-hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one

InChI

InChI=1S/C21H20O2/c22-16-11-9-15(10-12-16)20-13-19(14-5-2-1-3-6-14)17-7-4-8-18(20)21(17)23/h1-3,5-6,9-13,17-19,22H,4,7-8H2

InChI-Schlüssel

RFHSIGLLDKEIDE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C=C(C(C1)C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.